molecular formula C10H14O B13594243 (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13594243
M. Wt: 150.22 g/mol
InChI Key: RHBAJFPGUNNLFA-VIFPVBQESA-N
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Description

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(3,5-dimethylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1S)-1-(3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(3,5-dimethylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

    Oxidation: (1S)-1-(3,5-dimethylphenyl)ethanone.

    Reduction: (1S)-1-(3,5-dimethylphenyl)ethane.

    Substitution: (1S)-1-(3,5-dimethylphenyl)ethyl chloride.

Scientific Research Applications

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3,5-dimethylphenyl)ethanone
  • (1S)-1-(3,5-dimethylphenyl)ethane
  • (1S)-1-(3,5-dimethylphenyl)ethyl chloride

Uniqueness

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and the stereochemistry at the 1-position

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H14O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1

InChI Key

RHBAJFPGUNNLFA-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C)O)C

Origin of Product

United States

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